molecular formula C18H17N3O2S2 B2384409 3-(Phenylthio)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one CAS No. 1396806-29-3

3-(Phenylthio)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one

Cat. No. B2384409
CAS RN: 1396806-29-3
M. Wt: 371.47
InChI Key: UWNJIPKODZPPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenylthio)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H17N3O2S2 and its molecular weight is 371.47. The purity is usually 95%.
BenchChem offers high-quality 3-(Phenylthio)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Phenylthio)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research has shown that derivatives involving azetidinone and oxadiazole structures, similar to the compound , have been synthesized and evaluated for their antimicrobial properties. For instance, azetidinones have been developed through cyclocondensation processes and tested for their antibacterial and antifungal activities. The studies reveal that these compounds exhibit promising antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Prajapati & Thakur, 2014).

Antioxidant, Antimicrobial, and Cytotoxic Activities

Another application area is the synthesis of compounds combining azetidinone and thiazolidinone moieties with indole nuclei to evaluate their antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. These compounds have shown excellent activity in various tests, highlighting their potential in pharmaceutical applications, especially in designing drugs with multiple biological activities (Saundane & Walmik, 2013).

Novel Azetidinones and Their Biological Properties

Further research has focused on the synthesis of novel azetidinones derived from chalcone, exploring their antibacterial and antifungal activities. Such studies contribute to the ongoing search for new antimicrobial agents, with some derivatives showing significant potency against various bacterial and fungal strains, thereby opening up avenues for the development of novel classes of antimicrobial agents (Patel & Patel, 2017).

Anti-inflammatory and Analgesic Activities

Compounds with oxadiazole derivatives have been synthesized and assessed for their anti-inflammatory and analgesic activities. These studies are essential in the search for safer and more effective anti-inflammatory and analgesic drugs, with some compounds demonstrating significant activity in experimental models (Basra et al., 2019).

Aniline Sensing

Additionally, thiophene substituted 1,3,4-oxadiazole derivatives have been investigated for their application in aniline sensing through fluorescence quenching studies. Such research highlights the potential use of these compounds in developing sensitive and selective sensors for aniline, a significant environmental and industrial pollutant (Naik, Khazi, & Malimath, 2018).

properties

IUPAC Name

3-phenylsulfanyl-1-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c22-16(7-9-25-15-4-2-1-3-5-15)21-10-14(11-21)18-19-17(20-23-18)13-6-8-24-12-13/h1-6,8,12,14H,7,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNJIPKODZPPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCSC2=CC=CC=C2)C3=NC(=NO3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.